![molecular formula C17H20BrNO B250199 6-bromo-N,N-diisopropyl-2-naphthamide](/img/structure/B250199.png)
6-bromo-N,N-diisopropyl-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N,N-diisopropyl-2-naphthamide is a chemical compound that belongs to the class of organic compounds known as naphthamides. It is a synthetic compound that has been widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 6-bromo-N,N-diisopropyl-2-naphthamide is not fully understood. However, it is believed to interact with metal ions and form complexes that can bind to biomolecules. The compound has been shown to have high affinity for copper ions, which play a crucial role in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, studies have shown that the compound can interact with biomolecules such as DNA and proteins, which can affect their function. Additionally, the compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
6-bromo-N,N-diisopropyl-2-naphthamide has several advantages for lab experiments. It is easy to synthesize, and its unique properties make it an ideal starting material for the synthesis of various bioactive compounds. Additionally, the compound can be used as a fluorescent probe for the detection of metal ions in biological systems. However, the compound has some limitations, including its low solubility in water, which can limit its use in biological systems.
Zukünftige Richtungen
For research on the compound include its interaction with biomolecules, its potential as an antioxidant, and its use as a starting material for the synthesis of bioactive compounds.
Wissenschaftliche Forschungsanwendungen
6-bromo-N,N-diisopropyl-2-naphthamide has been extensively used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of various metal complexes, which have been studied for their biological activity. The compound has also been used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, this compound has been used as a starting material for the synthesis of various bioactive compounds.
Eigenschaften
Molekularformel |
C17H20BrNO |
---|---|
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
6-bromo-N,N-di(propan-2-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H20BrNO/c1-11(2)19(12(3)4)17(20)15-6-5-14-10-16(18)8-7-13(14)9-15/h5-12H,1-4H3 |
InChI-Schlüssel |
QZZJRLCHOQUOLK-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1=CC2=C(C=C1)C=C(C=C2)Br |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C1=CC2=C(C=C1)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.